molecular formula C2F6KNO4S2 B3030407 Potassium bis(trifluoromethanesulfonyl)imide CAS No. 90076-67-8

Potassium bis(trifluoromethanesulfonyl)imide

Cat. No.: B3030407
CAS No.: 90076-67-8
M. Wt: 319.25 g/mol
InChI Key: KVFIZLDWRFTUEM-UHFFFAOYSA-N
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Description

Potassium bis(trifluoromethanesulfonyl)imide is an organic compound with the molecular formula C2F6KNO4S2. It is a white to almost white crystalline solid that is highly soluble in water. This compound is known for its strong acidity and is commonly used as a source of trifluoromethanesulfonyl groups in various chemical reactions .

Mechanism of Action

Target of Action

Potassium Bis(trifluoromethanesulfonyl)imide is primarily targeted towards enhancing the low-temperature radical polymerization of N, N -dimethylacrylamide to synthesize poly (N, N -dimethylacrylamide) . It is also used as an intermediate in industries such as agrochemical, dyestuff, pharmaceutical, and syntheses material .

Mode of Action

This compound acts as a Lewis acid, which means it can accept a pair of electrons. This property allows it to enhance the low-temperature radical polymerization of N, N -dimethylacrylamide . The compound’s interaction with its targets results in the synthesis of poly (N, N -dimethylacrylamide), a polymer with various applications.

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization process of n, n -dimethylacrylamide . This process involves the formation of free radicals, which are highly reactive and can initiate a chain reaction leading to the formation of the polymer.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments. The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the specific biological system in which it is present.

Result of Action

The primary result of the action of this compound is the synthesis of poly (N, N -dimethylacrylamide) . This polymer has various applications, including its use in the development of hydrogels and drug delivery systems. The compound’s action also results in the stabilization of the buried interface in perovskite solar cells, leading to improved photovoltaic performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the presence of water or other polar solvents. Additionally, the compound’s role as a Lewis acid suggests that its action could be influenced by the presence of bases or other electron donors. The compound is also sensitive to moisture , indicating that its stability could be affected by humidity levels in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of trifluoromethanesulfonic anhydride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like acetonitrile, bases such as potassium hydroxide, and various metal salts. The reactions are typically carried out under inert atmosphere conditions to prevent moisture from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be an organic molecule with a trifluoromethanesulfonyl group attached .

Scientific Research Applications

Potassium bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Lithium bis(trifluoromethanesulfonyl)imide
  • Sodium bis(trifluoromethanesulfonyl)imide
  • Ammonium bis(trifluoromethanesulfonyl)imide

Uniqueness

Potassium bis(trifluoromethanesulfonyl)imide is unique due to its high solubility in water and strong acidity, which make it an effective catalyst and reagent in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability under different reaction conditions .

Properties

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIZLDWRFTUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6KNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90076-67-8
Record name Potassium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Potassium bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Potassium bis(trifluoromethanesulfonyl)imide

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